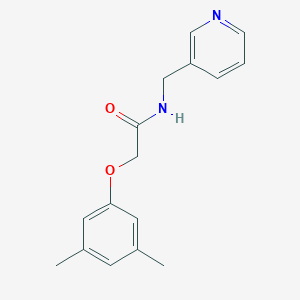
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide, also known as DPAA, is a chemical compound that has gained attention in recent years due to its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have promising biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical And Physiological Effects
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have various biochemical and physiological effects. In addition to its anticancer properties, 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have anti-inflammatory and antioxidant properties. It has also been found to improve insulin sensitivity and glucose uptake in cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a promising candidate for cancer research. However, one limitation is that 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide research. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory and antioxidant properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in humans.
Synthesis Methods
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is synthesized using a specific method that involves the reaction of 3,5-dimethylphenol with pyridine-3-carboxaldehyde followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have promising scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-13(2)8-15(7-12)20-11-16(19)18-10-14-4-3-5-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
InChI Key |
JAYBCFJHGJHXHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)


![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)